
1-(Furan-2-ylmethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Furan-2-ylmethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific research community. This compound has been synthesized using various methods and has been studied for its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, including the specific compound , exhibit a wide range of biological activities. Research has shown that 1,3,4-oxadiazole, a core structure related to the compound of interest, plays a crucial role in binding with various enzymes and receptors in biological systems. This interaction elicits diverse bioactivities, making oxadiazole derivatives promising candidates for the development of new medicinal agents. These derivatives have demonstrated significant antimicrobial, anticancer, anti-inflammatory, and other medicinal properties, underscoring their potential in therapeutic applications. Notably, the structural feature of the 1,3,4-oxadiazole ring facilitates effective binding, highlighting the compound's relevance in scientific research aimed at treating various ailments (Verma et al., 2019).
Antimicrobial Potential
The antimicrobial properties of 1,3,4-oxadiazole derivatives have been extensively studied, revealing their effectiveness against a broad spectrum of microbial pathogens. These derivatives have shown promising antibacterial, antifungal, antiprotozoal, and antiviral activities. In some cases, their antimicrobial efficacy surpasses that of existing antibiotics and antimicrobial agents, making them valuable for further exploration in drug development. Such findings indicate the potential of these compounds in addressing the global challenge of antimicrobial resistance (Glomb & Świątek, 2021).
Chemical Sensing Applications
Beyond their biological applications, 1,3,4-oxadiazoles have shown potential in chemical sensing, particularly in the detection of metal ions. The molecular structure of these compounds, including the presence of nitrogen and oxygen donor atoms, makes them suitable for use as chemosensors. They have been utilized in the development of sensors for selective metal-ion detection, demonstrating high sensitivity and specificity. This application is significant in environmental monitoring and industrial processes, where accurate detection of metal ions is crucial (Sharma et al., 2022).
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8-13-12(18-14-8)9-5-11(16)15(6-9)7-10-3-2-4-17-10/h2-4,9H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHVZKXOVGIRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(=O)N(C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(quinoxalin-2-yl)methanone](/img/structure/B2685339.png)
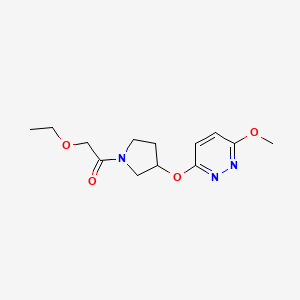
![1-(2,2,2-Trifluoroethyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2685341.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isobutoxybenzenesulfonamide](/img/structure/B2685345.png)
![6-chloro-N'-[1-(difluoromethyl)cyclopentanecarbonyl]pyridine-2-carbohydrazide](/img/structure/B2685347.png)
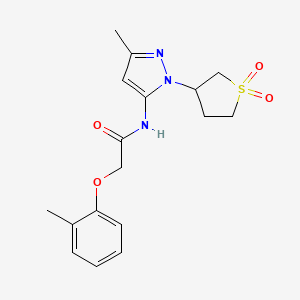
![2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2685349.png)
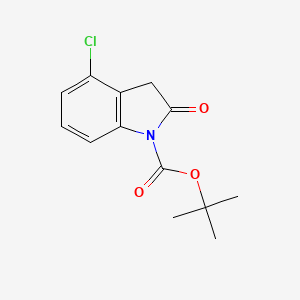

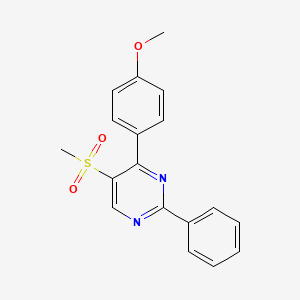
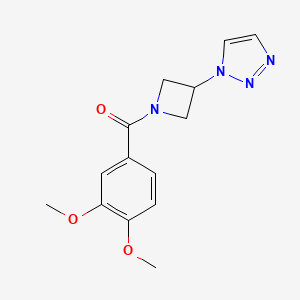


![(E)-N-(4-chlorobenzo[d]thiazol-7-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2685362.png)